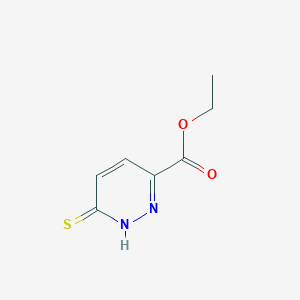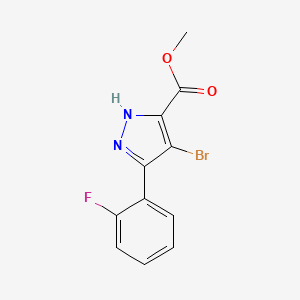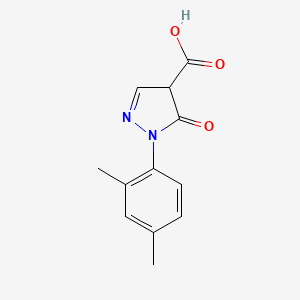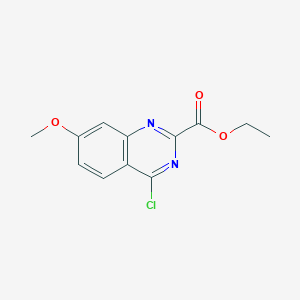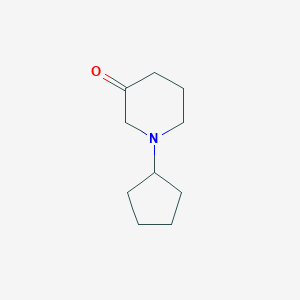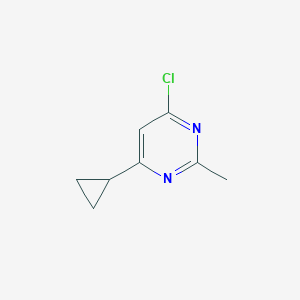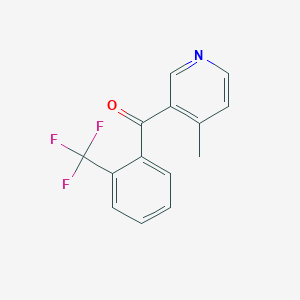
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine
Overview
Description
“4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C14H10F3NO . It has a molecular weight of 265.23 . The IUPAC name for this compound is (4-methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone .
Synthesis Analysis
The synthesis of “this compound” and its derivatives plays a crucial role in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C14H10F3NO/c1-9-6-7-18-8-11(9)13(19)10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Luminescent Materials
"4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine" and related compounds have been utilized in the synthesis of luminescent materials. For instance, rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence, which is rare for rhenium(I) tricarbonyl complexes. These complexes have potential applications in luminescent materials and devices due to their unique photophysical properties (Li et al., 2012).
High-Performance Polymers
Research has also focused on incorporating "this compound" into high-performance polymers. Novel fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showing excellent solubility, thermal stability, and mechanical strength. These polymers are promising materials for advanced applications in electronics and aerospace due to their low dielectric constants and high transparency (Liu et al., 2013).
Catalysis
The compound and its derivatives have been explored in catalysis. For example, palladium pincer-type complexes and sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) have been synthesized and characterized. These complexes are investigated for their catalytic applications, highlighting the potential of "this compound" in developing new catalytic systems (Wang et al., 2018).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of "this compound" have been used to create novel host-guest systems. High-yielding syntheses of crown ether-based pyridyl cryptands were reported, employing a templated synthesis approach. These cryptands are of interest for their potential applications in selective ion recognition and sensing (Price et al., 2017).
Organic Synthesis and Drug Development
The versatility of "this compound" extends to organic synthesis and drug development, serving as a key intermediate in synthesizing complex molecules. An example includes its role in synthesizing Nilotinib, a highly selective inhibitor of tyrosine kinase, demonstrating the compound's importance in medicinal chemistry (Yankun et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-methylpyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-8-11(9)13(19)10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYICPPHLXMBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192608 | |
| Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187167-96-9 | |
| Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)
![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)


